molecular formula C10H18O3 B13201908 Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate CAS No. 5445-27-2

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate

Cat. No.: B13201908
CAS No.: 5445-27-2
M. Wt: 186.25 g/mol
InChI Key: USLCBYDILYNBPZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an appropriate alkene with a peracid to form the oxirane ring. The ester group is then introduced through esterification reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.

Chemical Reactions Analysis

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its oxirane ring serves as a substrate for epoxide hydrolases.

    Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.

    Industry: It is used in the development of new materials and chemicals, particularly in the field of polymer science.

Mechanism of Action

The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .

Comparison with Similar Compounds

Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate can be compared with other oxirane-containing compounds, such as:

Properties

CAS No.

5445-27-2

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate

InChI

InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3

InChI Key

USLCBYDILYNBPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1(C(O1)(C)C)C(=O)OCC

Origin of Product

United States

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